molecular formula C23H24N6O B2624924 N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946297-52-5

N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2624924
CAS RN: 946297-52-5
M. Wt: 400.486
InChI Key: ZCWLPPGMWOBINS-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It is structurally distinct from traditional purine-based molecules . The molecule consists of a pyrrodinyl group attached via N to the 4-position of pyridine .


Synthesis Analysis

The synthesis of such compounds often involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . The effects of solvent, molar equivalent of CAN, and different temperatures have been investigated and optimum conditions were established .


Molecular Structure Analysis

The molecular formula of the compound is C10H12N6 . It is a bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The chemistry of pyrimidopyrimidines has been explored in various studies . The reactivities of the substituents linked to the ring carbon and nitrogen atoms have been investigated .


Physical And Chemical Properties Analysis

The average mass of the compound is 216.242 Da and the monoisotopic mass is 216.112350 Da . The compound’s properties can be influenced by the binding affinity of the compound to its target kinase .

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, similar compounds have been found to form two hydrogen interactions with the Met149 of JNK3 .

Future Directions

Compounds like this have potential applications in the development of more potent and effective targeted kinase inhibitors (TKIs) . They could play a key role in reducing the incidence of diseases like Tuberculosis (TB) and accomplishing the End TB Strategy milestone .

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-2-30-19-12-10-17(11-13-19)25-21-20-16-24-29(18-8-4-3-5-9-18)22(20)27-23(26-21)28-14-6-7-15-28/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWLPPGMWOBINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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